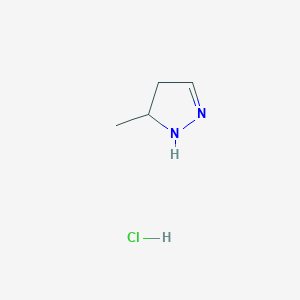
2,2'-Dichloro-3,3'-bipyridine
概要
説明
2,2’-Dichloro-3,3’-bipyridine is a type of bipyridine, which is a chelating ligand that forms complexes with most transition metal ions . It is used widely in electroluminescent devices . It is available for purchase as a laboratory chemical .
Synthesis Analysis
The synthesis of bipyridine compounds like 2,2’-Dichloro-3,3’-bipyridine often involves metal-catalyzed cross-coupling reactions . For example, the couplings can be efficiently catalyzed by NiCl2·6H2O without external ligands to give 2,2’-bipyridines in high yield .Molecular Structure Analysis
The molecular structure of 2,2’-Dichloro-3,3’-bipyridine is similar to other bipyridines. Bipyridines are known to have an octahedral arrangement, with bipyridine and pyridine forming one triangle and the three carbonyl groups forming the opposite triangle of the octahedron .Chemical Reactions Analysis
Bipyridine-based cobalt complexes, which can be formed using 2,2’-Dichloro-3,3’-bipyridine, act as direct redox mediators in photosystem I-based biophotovoltaic devices . They have appropriate midpoint potentials for electron donation to photosystem I .科学的研究の応用
Chemical Reactivity and Structural Analysis
2,2'-Dichloro-3,3'-bipyridine demonstrates significant changes in chemical reactivity upon coordination to a [Ru]2+ center. When coordinated, the chlorine atoms in the compound become more susceptible to nucleophilic displacement. This phenomenon was explored in a study that also analyzed the X-ray structures of various related compounds. Computational calculations revealed insights into the activation barriers for nucleophilic substitution in these compounds (Adamczak, Howard, & Wheeler, 2019).
Catalyst Development
In another study, a 2,2'-bipyridine-based ionic liquid was developed as a novel catalyst for synthesizing various xanthene derivatives. This catalyst demonstrated efficient promotion of these syntheses under solvent-free conditions, offering advantages such as easy preparation, mild reaction conditions, and excellent yields (Shirini et al., 2014).
Photogalvanic Cells Research
A study on [Cr (L)(2)(NCS)(2)]X complexes, involving 2,2'-bipyridine, explored their use as redox-inactive surrogates for diisothiocyanatobis(2,2'-bipyridine-4,4'-dicarboxylic acid)ruthenium(III) in photogalvanic cells. This research provided insights into the charge-transfer interactions between the cation and anion in these complexes (Walter & Elliott, 2001).
Chiral Separation and Stereoselective Interactions
A study investigated the impact of shape and electronic properties on the enantioseparation of polyhalogenated 4,4'-bipyridines. The research highlighted the role of halogen bonding interactions in the separation process, contributing to understanding the molecular interactions involved in chiral discrimination (Peluso, Mamane, Aubert, & Cossu, 2014).
Drug Development
A novel chemical scaffold involving 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine was proposed for designing new transthyretin (TTR) fibrillogenesis inhibitors. This research showed promising inhibition activity against amyloid fibril formation, demonstrating the potential of iodinated 4,4'-bipyridine cores in drug development (Dessì et al., 2020).
Photophysical Properties
A study explored the photophysical properties of ruthenium(II) complexes containing 2,2'-bipyridine. The complexes demonstrated unique luminescent properties, potentially useful for developing light-powered nanoscale electronic devices or mechanical machines (Balzani, Bergamini, Marchioni, & Ceroni, 2006).
Safety And Hazards
将来の方向性
The future directions for 2,2’-Dichloro-3,3’-bipyridine and other bipyridines involve their use in sustainable energy production . For example, they can be used in the development of low-cost, carbon-neutral energy production methods, such as biophotovoltaic devices . There is also ongoing research into the development of novel synthetic transformations and the design and development of new materials .
特性
IUPAC Name |
2-chloro-3-(2-chloropyridin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCBXWMUKMWBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536699 | |
| Record name | 2,2'-Dichloro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dichloro-3,3'-bipyridine | |
CAS RN |
97033-27-7 | |
| Record name | 2,2'-Dichloro-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)



![1-[(Methylthio)methyl]ethyl acetate](/img/structure/B1625589.png)
